molecular formula C9H4BrF3N2O B6146925 3-(3-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1822790-55-5

3-(3-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B6146925
CAS No.: 1822790-55-5
M. Wt: 293
InChI Key:
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Description

3-(3-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

3-(3-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Bromophenyl)-1,2,4-oxadiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    5-(Trifluoromethyl)-1,2,4-oxadiazole:

Uniqueness

3-(3-Bromophenyl)-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for diverse applications in various scientific fields.

Properties

CAS No.

1822790-55-5

Molecular Formula

C9H4BrF3N2O

Molecular Weight

293

Purity

95

Origin of Product

United States

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